SAR131675

Description

Overview of VEGFR Family and Ligands in Biological Processes

The VEGF receptor family consists of three main receptor tyrosine kinases (RTKs): VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4). These receptors are primarily expressed on endothelial cells and play critical roles in vasculogenesis (formation of new blood vessels), angiogenesis (sprouting of new blood vessels from pre-existing ones), and lymphangiogenesis (formation of lymphatic vessels). smw.chmdpi.comresearchgate.net

The VEGF ligands, including VEGF-A, VEGF-B, VEGF-C, VEGF-D, VEGF-E, VEGF-F, and Placenta Growth Factor (PlGF), bind to specific VEGFRs, inducing receptor dimerization and subsequent activation of their intracellular tyrosine kinase domains. smw.chmdpi.com This activation triggers downstream signaling cascades, such as the RAS-RAF-1-MEK-ERK and PI3K/Akt pathways, which regulate essential cellular processes like proliferation, migration, and survival of endothelial cells. aacrjournals.orgresearchgate.netrsc.org

VEGF-A is a key ligand for both VEGFR-1 and VEGFR-2, primarily driving angiogenesis. mdpi.com VEGF-B and PlGF predominantly bind to VEGFR-1, which can modulate VEGFR-2 activity and act as a decoy receptor for VEGF-A. mdpi.combiorxiv.org VEGF-C and VEGF-D are the primary ligands for VEGFR-3, playing a major role in lymphangiogenesis. mdpi.comaacrjournals.orgfrontiersin.org Proteolytically processed VEGF-C can also bind to and activate VEGFR-2. pnas.org

Rationale for VEGFR-3 Tyrosine Kinase Inhibition in Pathological Conditions

VEGFR-3 signaling is crucial for the development and maintenance of the lymphatic vascular system. frontiersin.org In pathological contexts, particularly cancer, increased lymphangiogenesis mediated by VEGF-C and VEGF-D binding to VEGFR-3 can facilitate tumor cell metastasis to regional lymph nodes and distant sites. aacrjournals.orgfrontiersin.org Furthermore, VEGFR-3 expression has been identified on certain subsets of immune cells, such as tumor-associated macrophages (TAMs), where its activation can contribute to an immunosuppressive tumor microenvironment and promote tumor growth and metastasis. frontiersin.orgresearchgate.netaacrjournals.orgnih.govmdpi.comresearchgate.net

Inhibiting VEGFR-3 tyrosine kinase activity offers a therapeutic strategy to block pathological lymphangiogenesis, reduce immune suppression within the tumor microenvironment, and ultimately impede tumor progression and metastasis. aacrjournals.orgresearchgate.netaacrjournals.orgnih.govmdpi.comaacrjournals.org While VEGFR-3 is often considered lymphatic-specific in adults, its expression on macrophages highlights its broader relevance in disease pathogenesis. frontiersin.orgresearchgate.net

Historical Context of Small Molecule VEGFR Inhibitors in Research

The discovery of the critical role of VEGF and its receptors in angiogenesis spurred significant research into inhibitors targeting this pathway. Initially, efforts focused on blocking VEGF ligands or inhibiting multiple VEGFRs. Bevacizumab, a monoclonal antibody targeting VEGF-A, was an early success in cancer therapy. pnas.org

Concurrently, small molecule tyrosine kinase inhibitors (TKIs) targeting VEGFRs were developed. These molecules typically target the intracellular kinase domain, interfering with the phosphorylation cascade initiated by ligand binding. Early small molecule VEGFR inhibitors often targeted multiple VEGFRs (pan-VEGFR inhibitors) due to structural similarities in the kinase domains. Examples include sunitinib (B231) and pazopanib (B1684535), which have shown efficacy in various cancers. pnas.orgarvojournals.org However, the lack of selectivity could lead to off-target effects and associated toxicities. rsc.orgarvojournals.org The development of more selective inhibitors for individual VEGFRs became a focus to potentially improve efficacy and reduce adverse effects. rsc.orgaacrjournals.org

Introduction to SAR131675 as a Selective VEGFR-3 Tyrosine Kinase Inhibitor

This compound is a chemical compound that has been identified as a potent and selective inhibitor of VEGFR-3 tyrosine kinase. researchgate.netaacrjournals.orgnih.govmedchemexpress.comsmolecule.com Its development represents an effort to specifically target the VEGFR-3 pathway, distinct from broader VEGFR inhibition strategies. Research into this compound has aimed to explore the therapeutic potential of selectively inhibiting VEGFR-3 in conditions characterized by pathological lymphangiogenesis and altered immune responses. aacrjournals.orgresearchgate.netaacrjournals.orgnih.govmdpi.comaacrjournals.org

Detailed research findings on this compound have characterized its inhibitory activity and selectivity profile.

This compound inhibits VEGFR-3 tyrosine kinase activity and VEGFR-3 autophosphorylation in cellular assays. researchgate.netaacrjournals.orgnih.gov It also dose-dependently inhibits the proliferation of primary human lymphatic cells stimulated by the VEGFR-3 ligands, VEGFC and VEGFD. researchgate.netaacrjournals.orgnih.govsmolecule.comselleckchem.com

Studies have demonstrated that this compound exhibits high selectivity for VEGFR-3 compared to a broad panel of other receptors, enzymes, ion channels, and kinases. researchgate.netaacrjournals.orgnih.gov While highly selective for VEGFR-3, it shows moderate activity against VEGFR-2, with a VEGFR-3/VEGFR-2 selectivity ratio of approximately 10. researchgate.netaacrjournals.orgnih.govsmolecule.comselleckchem.com this compound has shown little to no activity against VEGFR-1. smolecule.comselleckchem.com

The compound has been shown to be cell permeable and effectively inhibits VEGFR-3 autophosphorylation in a dose-dependent manner. aacrjournals.org In cell-free assays, this compound inhibits rh-VEGFR-3-TK activity and exhibits ATP-competitive inhibition of VEGR-3-TK activity. aacrjournals.orgselleckchem.com

In preclinical models, this compound has demonstrated potent antitumoral and antimetastatic activities. researchgate.netaacrjournals.orgnih.gov These effects are linked to its ability to inhibit lymphangiogenesis and reduce the infiltration and aggregation of tumor-associated macrophages (TAMs). researchgate.netaacrjournals.orgnih.govmdpi.com Specifically, this compound treatment has been shown to reduce tumor burden and modulate the immune composition within tumors and surrounding tissues, leading to a less immunosuppressive environment. mdpi.com This immunomodulatory effect, alongside the inhibition of lymphangiogenesis, is thought to contribute to the observed suppression of tumor growth and metastasis. aacrjournals.orgmdpi.comaacrjournals.org

This compound has been investigated in various cancer models, including mammary carcinoma and colorectal cancer liver metastasis, showing significant tumor inhibition and reduction in lymph node invasion and lung metastasis. researchgate.netaacrjournals.orgnih.govmdpi.com

Despite promising preclinical findings, the development of this compound was terminated during preclinical stages due to reported adverse metabolic effects. aacrjournals.orgaacrjournals.orgmedchemexpress.com This highlights the challenges in translating preclinical efficacy to clinical application and the importance of comprehensive safety evaluations.

Here is a summary of some key research findings for this compound:

| Assay Type | Target/Cell Line | Measured Activity | Value (IC50 or Ki) | Reference |

| Tyrosine Kinase Activity (Cell-free) | Recombinant Human VEGFR-3 | Inhibition of TK activity | 20 nM (IC50) | researchgate.netaacrjournals.orgnih.gov |

| VEGR-3-TK | Inhibition of TK activity (ATP-competitive) | ~12 nM (Ki) | aacrjournals.orgselleckchem.com | |

| Autophosphorylation (Cell-based) | VEGFR-3 in HEK cells | Inhibition of autophosphorylation | 45 nM (IC50) | researchgate.netaacrjournals.orgnih.gov |

| Cell Proliferation | Primary Human Lymphatic Cells (VEGFC/VEGFD-induced) | Inhibition of proliferation | ~20 nM (IC50) | researchgate.netaacrjournals.orgnih.govsmolecule.comselleckchem.com |

| Selectivity Panel | 107 receptors, enzymes, ion channels, 65 kinases | Activity against other targets | Highly Selective | researchgate.netaacrjournals.orgnih.gov |

| Selectivity Ratio | VEGFR-3 vs VEGFR-2 | Ratio of inhibitory activity | ~10 | researchgate.netaacrjournals.orgnih.govsmolecule.comselleckchem.com |

| Cell Proliferation | Panel of 30 tumors and primary cells | Antiproliferative activity | No activity | researchgate.netaacrjournals.orgnih.gov |

| VEGFR-2 Phosphorylation | PAEC stably expressing VEGFR-2 (VEGFA-induced) | Inhibition of VEGFR-2 phosphorylation | 239 nM (IC50) | aacrjournals.orgsmolecule.comselleckchem.com |

| Lymphatic Cell Survival | HLMVECs (VEGFC-induced) | Inhibition of survival | 14 nM (IC50) | smolecule.comselleckchem.com |

| Lymphatic Cell Survival | HLMVECs (VEGFD-induced) | Inhibition of survival | 17 nM (IC50) | smolecule.comselleckchem.com |

| Endothelial Cell Survival | HLMVECs (VEGFA-induced) | Inhibition of survival | 664 nM (IC50) | smolecule.comselleckchem.com |

| Erk Phosphorylation | HLMVECs (VEGFC-induced) | Inhibition of Erk phosphorylation | ~30 nM (IC50) | aacrjournals.orgsmolecule.comselleckchem.com |

| Cell Viability and Apoptosis | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of viability and induction of apoptosis | Dose-dependent | researchgate.netbenthamdirect.com |

| Tumor Growth and Metastasis (in vivo models) | Mammary 4T1 carcinoma, RIP1-Tag2 tumors, Colorectal Cancer Liver Metastasis | Reduction in tumor growth, lymph node invasion, lung metastasis | Potent effect | researchgate.netaacrjournals.orgnih.govmdpi.com |

| Tumor-Associated Macrophage (TAM) Infiltration | 4T1 tumors | Reduction in TAM infiltration and aggregation | Significant reduction | researchgate.netaacrjournals.orgnih.govmdpi.com |

Structure

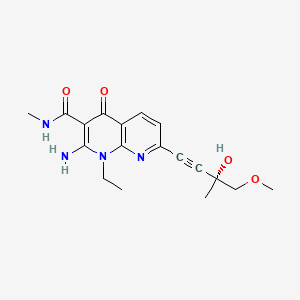

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPOBVAYMTUOX-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology of Sar131675

Target Specificity and Kinase Inhibition Profile

SAR131675 demonstrates a notable specificity for VEGFR-3 tyrosine kinase activity. Its inhibitory profile has been characterized through in vitro kinase assays and cellular models.

Inhibition of VEGFR-3 Tyrosine Kinase Activity

This compound acts as a potent inhibitor of VEGFR-3 tyrosine kinase activity. In cell-free assays using recombinant human VEGFR-3, this compound has been shown to inhibit its kinase activity with an IC50 value of approximately 20-23 nM. researchgate.netmedchemexpress.comselleckchem.comfigshare.comascopubs.orgapexbt.comresearchgate.net This indicates a high affinity and inhibitory effect on the enzymatic function of VEGFR-3. The inhibition is dose-dependent. apexbt.comaacrjournals.orgaacrjournals.org

Selectivity against VEGFR-1 and VEGFR-2 Kinases

A key characteristic of this compound is its selectivity for VEGFR-3 over other related VEGFR tyrosine kinases, specifically VEGFR-1 and VEGFR-2. Studies have shown that this compound is significantly less potent against VEGFR-1 and VEGFR-2 compared to VEGFR-3. The IC50 values for inhibiting VEGFR-1 are reported to be greater than 3 µM or around 1 µM in autophosphorylation assays, while for VEGFR-2, the IC50 values range from approximately 230 nM to 280 nM in cellular assays and 235 nM in kinase activity assays. medchemexpress.comselleckchem.comapexbt.comaacrjournals.orgcaymanchem.comsmolecule.comresearchgate.net This results in a VEGFR-3/VEGFR-2 selectivity ratio of about 10, and even greater selectivity against VEGFR-1 (approximately 50-fold or more). researchgate.netmedchemexpress.comselleckchem.comresearchgate.netaacrjournals.orgsmolecule.comresearchgate.netnih.govnih.gov This selective profile differentiates this compound from some multi-kinase inhibitors. aacrjournals.org

Here is a summary of the kinase inhibition profile of this compound:

| Target Kinase | Assay Type | IC50 (nM) | Selectivity Ratio (vs VEGFR-3) |

| VEGFR-3 | Kinase Activity (cell-free) | 20-23 | 1 |

| VEGFR-3 | Autophosphorylation (HEK cells) | 30-50 | - |

| VEGFR-1 | Kinase Activity (cell-free) | >3000 | >100 |

| VEGFR-1 | Autophosphorylation (HEK cells) | ~1000 | ~50 |

| VEGFR-2 | Kinase Activity (cell-free) | 235 | ~10 |

| VEGFR-2 | Autophosphorylation (HEK cells) | ~280 | ~10 |

Note: IC50 values are approximate and may vary slightly depending on the specific assay conditions.

ATP-Competitive Inhibition Mechanism

This compound functions as an ATP-competitive inhibitor of VEGFR-3 tyrosine kinase. figshare.comapexbt.comaacrjournals.orgcaymanchem.comsmolecule.com This means that the compound competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of the VEGFR-3 kinase domain. By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate (B84403) group from ATP to the tyrosine residues on the receptor, thereby inhibiting the phosphorylation and activation of VEGFR-3. The inhibition constant (Ki) for VEGFR-3 tyrosine kinase activity has been determined to be approximately 12 nM, which is similar to its IC50 value, supporting its ATP-competitive mechanism. selleckchem.comfigshare.comapexbt.comresearchgate.netaacrjournals.org

Downstream Signaling Pathway Modulation by this compound

Inhibition of VEGFR-3 tyrosine kinase activity by this compound leads to the modulation of downstream signaling pathways that are typically activated upon VEGFR-3 engagement by its ligands, such as VEGF-C and VEGF-D.

Inhibition of VEGFR-3 Autophosphorylation in Cellular Models

A direct consequence of this compound's inhibitory activity is the reduction of VEGFR-3 autophosphorylation in cellular models. Autophosphorylation is a critical step in the activation of receptor tyrosine kinases, including VEGFR-3, upon ligand binding. This compound has been shown to inhibit VEGFR-3 autophosphorylation in a dose-dependent manner in cells, such as HEK cells overexpressing VEGFR-3. researchgate.netfigshare.comascopubs.orgresearchgate.netaacrjournals.orgaacrjournals.orgcaymanchem.comresearchgate.netnih.govmdpi.com The IC50 values for inhibiting VEGFR-3 autophosphorylation in HEK cells range from approximately 30 to 50 nM. ascopubs.orgresearchgate.netaacrjournals.orgaacrjournals.org This inhibition of autophosphorylation effectively blocks the initiation of downstream signaling cascades mediated by activated VEGFR-3. This compound is cell permeable, allowing it to reach its intracellular target and inhibit autophosphorylation. aacrjournals.orgaacrjournals.org

Regulation of Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

The activation of VEGFR-3 by its ligands, such as VEGFC and VEGFD, typically leads to the activation of downstream signaling pathways, including the RAS-RAF-1-MEK-ERK cascade aacrjournals.orgaacrjournals.org. This cascade is involved in promoting processes like lymphangiogenesis aacrjournals.orgaacrjournals.org.

Research has shown that this compound significantly inhibits the phosphorylation of ERK1/2, a key component of this pathway, in response to VEGFC stimulation researchgate.netselleck.co.jpnih.govaacrjournals.org. In human lymphatic microvascular endothelial cells (HLMVECs), VEGFC stimulation leads to ERK phosphorylation aacrjournals.org. This compound dose-dependently inhibits this VEGFC-induced ERK phosphorylation with an IC50 of about 30 nM selleckchem.comselleck.co.jpaacrjournals.org. This indicates that this compound effectively disrupts the VEGFR-3-mediated signaling that leads to ERK activation aacrjournals.org. Studies in ovarian cancer cells have also demonstrated that this compound suppresses VEGF-CS-induced phosphorylation of ERK1/2 researchgate.netnih.govresearchgate.net.

Here is a table summarizing the effect of this compound on VEGFC-induced ERK phosphorylation:

| Cell Type | Stimulus | Effect of this compound on ERK Phosphorylation | IC50 (nM) | Source |

| HLMVECs | VEGFC | Inhibition | ~30 | selleckchem.comselleck.co.jpaacrjournals.org |

| Ovarian Cancer Cells | VEGF-CS | Suppression | Not specified in source for IC50 | researchgate.netnih.govresearchgate.net |

Modulation of Protein Kinase B (AKT) Signaling

Another crucial downstream signaling pathway influenced by VEGFRs is the PI3K-AKT pathway researchgate.net. This pathway plays a significant role in cell survival, growth, and proliferation researchgate.net.

Studies investigating the effects of this compound on ovarian cancer cells stimulated with VEGF-CS have shown that this compound effectively suppresses the phosphorylation of AKT researchgate.netnih.govresearchgate.net. This suggests that this compound's inhibition of VEGFR-3 activation disrupts the downstream signaling cascade that would otherwise lead to AKT phosphorylation and activation researchgate.netnih.govresearchgate.net. The inhibition of the VEGFR-3/ERK1/2/AKT pathway by this compound is considered a potential mechanism for its observed anticancer activity in ovarian cancer cells, affecting processes like proliferation, migration, cell cycle arrest, and apoptosis researchgate.netnih.gov.

Furthermore, research in the context of diabetic nephropathy has indicated that the functional loss of VEGFR-3 is associated with a failure to activate AKT and prevent cell death under oxidative stress nih.gov. While this highlights the importance of VEGFR-3 signaling for AKT activation in certain contexts, the inhibitory action of this compound on VEGFR-3 leads to the suppression of AKT phosphorylation in the investigated cancer models researchgate.netnih.govresearchgate.net.

Cellular and in Vitro Biological Activities of Sar131675

Impact on Lymphatic Endothelial Cell Biology

SAR131675 has demonstrated inhibitory effects on various aspects of lymphatic endothelial cell biology, which are critical processes in lymphangiogenesis.

Inhibition of Primary Human Lymphatic Cell Proliferation Induced by VEGFC and VEGFD

This compound has been shown to potently inhibit the proliferation of primary human lymphatic cells. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netascopubs.org This inhibition is particularly evident when proliferation is induced by the VEGFR-3 ligands, Vascular Endothelial Growth Factor C (VEGFC) and Vascular Endothelial Growth Factor D (VEGFD). aacrjournals.orgaacrjournals.orgnih.govresearchgate.netascopubs.org Studies have reported IC50 values for this compound in the nanomolar range for inhibiting the survival of human lymphatic cells stimulated by VEGFC and VEGFD. aacrjournals.orgaacrjournals.orgselleckchem.com For instance, IC50 values of approximately 14 nM and 17 nM have been observed for VEGFC- and VEGFD-induced lymphatic cell survival, respectively. aacrjournals.orgaacrjournals.orgselleckchem.com This indicates a high potency of this compound in blocking the proliferative signals mediated by these growth factors through VEGFR-3. aacrjournals.orgaacrjournals.orgnih.govselleckchem.comresearchgate.netascopubs.org

Table 1: Inhibition of Lymphatic Cell Proliferation by this compound

| Inducing Factor | This compound IC50 (nM) |

| VEGFC | ~14-20 |

| VEGFD | ~17-20 |

| VEGFA | ~664 |

| FGF2 | No effect |

Data compiled from search results aacrjournals.orgaacrjournals.orgselleckchem.comresearchgate.net.

The compound exhibits high selectivity for VEGFR-3, with significantly lower activity against other growth factors like VEGFA, which primarily signals through VEGFR-2. aacrjournals.orgaacrjournals.orgnih.govselleckchem.comresearchgate.net For example, the IC50 for VEGFA-induced survival was considerably higher (664 nM) compared to that for VEGFC and VEGFD. aacrjournals.orgaacrjournals.orgselleckchem.com Furthermore, this compound had no effect on proliferation induced by FGF2. aacrjournals.orgaacrjournals.orgselleckchem.com This selectivity underscores this compound's targeted action on the VEGFR-3 pathway. aacrjournals.orgaacrjournals.orgnih.govselleckchem.comresearchgate.net

Inhibition of Lymphatic Endothelial Cell Migration

In addition to inhibiting proliferation, this compound has also been shown to inhibit the migration of lymphatic endothelial cells. aacrjournals.org Studies using Boyden chambers have demonstrated that this compound potently inhibits VEGFC-induced migration of human microvascular endothelial cells (HMVECs). aacrjournals.orgcaymanchem.com An IC50 of less than 30 nM has been reported for the inhibition of VEGFC-induced migration. aacrjournals.org Moderate inhibition was also observed for VEGFA-induced migration, with an IC50 of approximately 100 nM. aacrjournals.org This suggests that this compound interferes with the migratory processes of endothelial cells, particularly those driven by VEGFC/VEGFR-3 signaling. aacrjournals.orgcaymanchem.com

Effects on Tubular Formation in Lymphatic Endothelial Cells

While the provided search results specifically detail the effects of this compound on proliferation and migration of lymphatic endothelial cells, direct information explicitly detailing its effects on tubular formation in lymphatic endothelial cells was not prominently found within the provided snippets. However, inhibition of proliferation and migration, key processes in the formation of new vessels, strongly suggests a likely inhibitory effect on tubular formation, a crucial step in lymphangiogenesis. Studies on other VEGFR inhibitors and their effects on endothelial cell tube formation assays support this correlation.

Induction of Apoptosis and Cell Cycle Modulation

Beyond its effects on lymphatic endothelial cell function, this compound has also been investigated for its ability to induce apoptosis and modulate the cell cycle in endothelial cells, specifically Human Umbilical Vein Endothelial Cells (HUVECs).

Apoptosis Induction in Human Umbilical Vein Endothelial Cells (HUVECs)

This compound has been shown to significantly inhibit cell viability and induce apoptosis in HUVECs in a dose-dependent manner. nih.govresearchgate.netresearchgate.net This indicates a direct cytotoxic effect of this compound on these endothelial cells, leading to programmed cell death. nih.govresearchgate.netresearchgate.net The induction of apoptosis was evaluated through methods such as the detection of Annexin V-FITC/PI signal by flow cytometry. nih.govresearchgate.netresearchgate.net

Involvement of Mitochondria-Dependent Apoptosis Pathway (Bcl-2/Bax/Cytochrome c Cascade)

The mechanism by which this compound induces apoptosis in HUVECs involves the mitochondria-dependent apoptosis signaling pathway. nih.govresearchgate.netresearchgate.net Research indicates that this compound treatment leads to mitochondrial dysfunction and the generation of reactive oxygen species (ROS). nih.govresearchgate.netresearchgate.net Key events in this pathway include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govresearchgate.netresearchgate.net This imbalance favors the release of cytochrome c from the mitochondria into the cytoplasm. nih.govresearchgate.netresearchgate.net The release of cytochrome c then triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.govresearchgate.netresearchgate.net These findings collectively demonstrate that this compound-induced cytotoxicity in HUVECs is associated with the mitochondrial apoptotic pathway, involving the modulation of Bcl-2, Bax, and cytochrome c. nih.govresearchgate.netresearchgate.net

Table 2: Effects of this compound on Apoptosis-Related Proteins in HUVECs

| Protein | Effect of this compound Treatment |

| Bcl-2 | Downregulation |

| Bax | Upregulation |

| Cytochrome c | Release from mitochondria |

| Caspase-3 | Activation |

Data compiled from search results nih.govresearchgate.netresearchgate.net.

In addition to inducing apoptosis, some research suggests that this compound can also induce cell cycle arrest in certain cancer cell lines, although the primary focus in HUVECs appears to be apoptosis induction via the mitochondrial pathway. researchgate.net

Induction of Cell Cycle Arrest in Cancer Cell Lines

This compound has been shown to induce cell cycle arrest in certain cancer cell lines. In ovarian cancer cells, specifically OVCAR3 and SKOV3 lines, inhibition of VEGFR-3 activation by this compound significantly increased cell cycle arrest. nih.gov This effect is associated with the suppression of the VEGF-CS-induced phosphorylation of VEGFR-3 and its downstream signaling molecules, including activated ERK1/2 and AKT. nih.govresearchgate.net

Antiproliferative Activity in Tumor Cell Lines and Primary Cells

The antiproliferative activity of this compound has been evaluated in various cell types. This compound dose-dependently inhibits the proliferation of primary human lymphatic cells stimulated by the VEGFR-3 ligands VEGFC and VEGFD, with an IC50 of approximately 20 nM. medchemexpress.comnih.govresearchgate.net

However, studies have indicated that this compound does not exhibit significant antiproliferative activity on a broad panel of tumor cell lines and other primary cells at concentrations up to 10 μmol/L. medchemexpress.comnih.govresearchgate.netaacrjournals.org This suggests a high specificity of this compound towards cells where VEGFR-3 signaling is a key driver of proliferation, such as lymphatic endothelial cells. medchemexpress.comnih.govresearchgate.net For instance, this compound showed IC50 values greater than 25 μM in BaF3 cells and greater than 50 μM in MDA-MB-231 and MDA-MB-436 breast cancer cells, indicating a lack of significant growth inhibition in these lines. medchemexpress.com

The lack of broad antiproliferative effect on tumor cell lines further supports that this compound is not a general cytotoxic or cytostatic agent but rather acts through specific inhibition of VEGFR-3. medchemexpress.comnih.govresearchgate.netaacrjournals.org

Data tables:

| Cell Line / Cell Type | Activity Measured | Result / IC50 | Reference |

| OVCAR3 (Ovarian Cancer) | Cell Cycle Arrest | Increased | nih.govresearchgate.net |

| SKOV3 (Ovarian Cancer) | Cell Cycle Arrest | Increased | nih.govresearchgate.net |

| Primary Human Lymphatic Cells | Proliferation Inhibition | ~20 nM | medchemexpress.comnih.govresearchgate.net |

| BaF3 | Growth Inhibition | > 25 μM | medchemexpress.com |

| MDA-MB-231 (Breast Cancer) | Anticancer activity | > 50 μM | medchemexpress.com |

| MDA-MB-436 (Breast Cancer) | Anticancer activity | > 50 μM | medchemexpress.com |

| Panel of 30 tumors and primary cells | Antiproliferative activity | No significant activity | medchemexpress.comnih.govresearchgate.netaacrjournals.org |

Preclinical Efficacy of Sar131675 in Disease Models

Antitumoral Activities in Orthotopic and Syngeneic Models

SAR131675 has shown potent antitumoral effects in various experimental models, consistent with the hypothesis that blocking the VEGFR-3 pathway can inhibit primary tumor growth aacrjournals.org. The mechanisms underlying this effect may involve an autocrine effect on tumor cells, inhibition of pathological angiogenesis, and modulation of tumor-associated macrophages (TAMs) aacrjournals.org.

Mammary 4T1 Carcinoma Models

In murine mammary 4T1 carcinoma models, this compound treatment significantly reduced tumor volume. Specifically, treatment resulted in a 24% reduction in tumor volume at a dose of 30 mg/kg/d and a 50% reduction at 100 mg/kg/d aacrjournals.orgaacrjournals.org. The development of 4T1 tumors is associated with significant vascularization and peritumoral lymphangiogenesis. This compound treatment appeared to reduce both of these parameters aacrjournals.orgaacrjournals.org. Furthermore, this compound significantly reduced VEGFR-3 levels in tumors in a dose-dependent manner, confirming its antilymphangiogenic properties in vivo aacrjournals.orgaacrjournals.org.

| Model | Treatment Dose (mg/kg/d) | Tumor Volume Reduction (%) | Significance (P value) |

|---|---|---|---|

| Murine Mammary 4T1 Carcinoma | 30 | 24 | < 0.05 |

| Murine Mammary 4T1 Carcinoma | 100 | 50 | < 0.001 |

RIP1.Tag2 Pancreatic Islet Tumor Models

The RIP1.Tag2 transgenic mouse model is a well-characterized model of multistage carcinogenesis in pancreatic islet cells aacrjournals.orgaacrjournals.org. Studies in this model investigated the efficacy of this compound in preventing the angiogenic switch, treating asymptomatic small tumors, and managing advanced cancers aacrjournals.orgaacrjournals.org. In a prevention study, a 5-week treatment with this compound significantly decreased the number of angiogenic islets in the pancreas by 42% compared to the vehicle-treated group (P < 0.001) aacrjournals.orgaacrjournals.org. In an intervention study, daily oral administration of this compound resulted in a significant decrease in tumor burden by 62% (P < 0.05) aacrjournals.orgaacrjournals.org. A significant decrease in CD31 positive vessels was observed in this compound-treated mice in these studies aacrjournals.org.

| Study Type | Model | Treatment Duration | Effect | Reduction (%) | Significance (P value) |

|---|---|---|---|---|---|

| Prevention | RIP1.Tag2 Pancreatic Islet | 5 weeks | Number of angiogenic islets decreased | 42 | < 0.001 |

| Intervention | RIP1.Tag2 Pancreatic Islet | Week 10 to 12.5 | Tumor burden decreased | 62 | < 0.05 |

Colorectal Cancer Models, including Liver Metastasis

This compound has been tested for its effectiveness in inhibiting colorectal cancer liver metastasis (CLM) in a murine model nih.govnih.gov. Following intrasplenic induction of CLM, daily treatment with this compound significantly reduced tumor burden nih.govnih.gov. Analysis of immune cell infiltrates in liver tissue at a later time point (day 22) showed a significant reduction in the proportion of CD45+ leukocytes, particularly myeloid cells nih.govnih.gov. Within the myeloid cell population, the proportion of F4/80- Ly6Clow cells, including a predominant PD-L1+ subset, was significantly reduced nih.govnih.gov. Concurrently, CD3+ T cells increased, specifically CD8+ PD1+ cells, leading to an increased CD8+:CD4+ T cell ratio nih.govnih.gov. In the tumor tissue, this compound treatment reduced the predominant F4/80+ Ly6Clo population and increased CD4+ T cells nih.govnih.gov. These findings suggest that this compound alters the immune composition within the tumor and surrounding liver, creating a less immunosuppressive environment, which may contribute to the suppression of tumor growth nih.govnih.gov.

Ovarian Cancer Models

Studies have investigated the effects of this compound on human ovarian cancer cells. VEGFR-3 is expressed in ovarian cancer cells such as OVCAR3 and SKOV3 and is activated by its ligand VEGF-C Cys156Ser (VEGF-CS) nih.govresearchgate.netresearchgate.net. Treatment with VEGF-CS enhanced VEGFR-3 phosphorylation, leading to increased levels of phosphorylated ERK1/2 and AKT nih.govresearchgate.netresearchgate.net. This compound inhibited VEGF-CS-mediated proliferation, colony formation, and migration of ovarian cancer cells in a dose-dependent manner nih.govresearchgate.netresearchgate.net. Furthermore, inhibiting VEGFR-3 activation with this compound significantly increased cell cycle arrest and promoted apoptosis in both OVCAR3 and SKOV3 cells nih.govresearchgate.netresearchgate.net. These results suggest that this compound exerts anticancer activity on ovarian cancer cells potentially through the inhibition of the VEGFR-3/ERK1/2/AKT signaling pathway nih.govresearchgate.netresearchgate.net.

Prostate Cancer Models

This compound has been shown to significantly reduce tumor volume in prostate cancer models aacrjournals.orgascopubs.org. While specific detailed data on the percentage of tumor volume reduction in prostate cancer models are not as extensively detailed as for 4T1 or RIP1.Tag2 in the provided snippets, it is reported as one of the models where this compound demonstrated a potent antitumoral effect, with approximately 50% reduction in tumor volume in several models including prostate ascopubs.org.

Antimetastatic Activities

Beyond its effects on primary tumor growth, this compound has demonstrated significant antimetastatic activities in preclinical models aacrjournals.orgresearchgate.netaacrjournals.orgnih.govaacrjournals.orgtargetmol.com. In the 4T1 mammary carcinoma model, this compound significantly reduced lymph node invasion and distant metastasis aacrjournals.orgaacrjournals.orgascopubs.org. At a dose of 100 mg/kg/d, this compound significantly reduced the osteopontin (B1167477) content in lymph nodes by 56% (P < 0.01), indicating a potent effect on lymph node invasion by 4T1 cells aacrjournals.org. The number of macroscopic lung metastases was reduced by 17% (not significant) and 28% (P < 0.05) at doses of 30 and 100 mg/kg/d, respectively aacrjournals.org. Notably, short-term treatment with this compound before resection of 4T1 primary tumors was sufficient to prevent metastasis researchgate.netaacrjournals.orgnih.govascopubs.org.

This compound's antimetastatic activity is linked to its antilymphangiogenic properties in vivo researchgate.netaacrjournals.orgnih.govaacrjournals.orgtargetmol.com. It reduces peritumoral lymphangiogenesis in the 4T1 model aacrjournals.orgaacrjournals.org. Furthermore, this compound significantly reduced the infiltration and aggregation of tumor-associated macrophages (TAMs) in 4T1 tumors, which play a role in tumor growth and metastasis researchgate.netaacrjournals.orgnih.govascopubs.org. This reduction in TAM infiltration was associated with reduced tumor growth and metastasis aacrjournals.org.

In the colorectal cancer liver metastasis model, this compound treatment also impacted immune cell composition, contributing to a less immunosuppressive environment, which could indirectly affect metastatic progression nih.govnih.gov.

| Model | Metastatic Site | Treatment Dose (mg/kg/d) | Effect | Reduction (%) | Significance (P value) |

|---|---|---|---|---|---|

| Murine Mammary 4T1 Carcinoma | Lymph Nodes | 100 | Osteopontin content reduced | 56 | < 0.01 |

| Murine Mammary 4T1 Carcinoma | Lungs | 30 | Macroscopic lung metastases reduced | 17 | ns |

| Murine Mammary 4T1 Carcinoma | Lungs | 100 | Macroscopic lung metastases reduced | 28 | < 0.05 |

Reduction of Lymph Node Invasion

This compound has shown a significant effect in reducing the invasion of cancer cells into lymph nodes in experimental models. In the 4T1 murine mammary carcinoma model, treatment with this compound at 100 mg/kg significantly reduced the osteopontin content in lymph nodes by 56% (P < 0.01), indicating a potent effect on lymph node invasion by 4T1 cells. aacrjournals.org This reduction in lymph node invasion highlights this compound's antilymphangiogenic activity in vivo. aacrjournals.orgnih.govresearchgate.netaacrjournals.orgmedchemexpress.com

Inhibition of Distant Organ Metastasis (e.g., Lung Metastasis)

In addition to reducing lymph node invasion, this compound has also demonstrated the ability to inhibit distant organ metastasis, particularly to the lungs. In the 4T1 murine mammary carcinoma model, treatment with this compound at 100 mg/kg/d reduced the number of macroscopic lung metastases by 28% (P < 0.05) at day 21. aacrjournals.org At a dose of 30 mg/kg/d, the reduction was 17%, although not statistically significant. aacrjournals.org These findings suggest that this compound can reduce the migration of cancer cells to distant organs like the lungs. aacrjournals.orgaacrjournals.org

Table 1: Effect of this compound on Lung Metastases in 4T1 Murine Mammary Carcinoma Model

| Treatment Group (mg/kg/d) | Reduction in Lung Metastases (%) | Statistical Significance (vs. Control) |

| 30 | 17 | ns |

| 100 | 28 | P < 0.05 |

*ns: not statistically significant

Prevention of Metastasis in Tumor Resection Models

Studies have also investigated the effect of this compound in preventing metastasis in tumor resection models. In the 4T1 model, treatment with this compound was initiated before the resection of the primary tumor. aacrjournals.orgaacrjournals.org Treatment started on day 5 post-cell injection, and primary tumors were surgically removed on day 15. aacrjournals.orgaacrjournals.org this compound induced a significant decrease in the number of lung metastases regardless of whether the treatment continued after primary tumor resection or not. aacrjournals.orgaacrjournals.org This indicates that this compound can block early events associated with tumor escape and metastasis, suggesting that preoperative treatment might be sufficient to prevent tumor metastasis in this model. aacrjournals.orgaacrjournals.org

Anti-lymphangiogenic Effects In Vivo

This compound exhibits potent anti-lymphangiogenic effects in vivo, which contribute to its antimetastatic activity. aacrjournals.orgnih.govaacrjournals.orgmedchemexpress.com

Abrogation of Lymphangiogenesis Induced by Growth Factors

This compound is effective in abrogating lymphangiogenesis induced by growth factors. In a sponge implantation model in mice, where lymphangiogenesis was induced by FGF2, this compound at 100 mg/kg/d significantly reduced the levels of VEGFR-3 and hemoglobin content by approximately 50% (P < 0.001) at day 7. aacrjournals.org This demonstrates that this compound efficiently blocks lymphangiogenesis induced by FGF2 in vivo. aacrjournals.org this compound also potently inhibited the survival of primary human lymphatic cells induced by the VEGFR-3 ligands VEGFC and VEGFD, with IC50 values of 14 and 17 nmol/L, respectively. aacrjournals.orgnih.govaacrjournals.orgmedchemexpress.comselleckchem.com

Table 2: Inhibition of Lymphatic Cell Survival by this compound

| Growth Factor | This compound IC50 (nmol/L) |

| VEGFC | 14 |

| VEGFD | 17 |

| VEGFA | 664 |

| FGF2 | No effect |

Reduction of Lymphatic Vessel Density in Tumors

This compound treatment has been shown to reduce the density of lymphatic vessels in tumors. In the 4T1 tumor model, this compound at doses of 30 and 100 mg/kg/d significantly reduced VEGFR-3 levels in the tumors by 39% (P = 0.05) and 51% (P < 0.01), respectively. aacrjournals.org This reduction in VEGFR-3 levels confirms the potent anti-lymphangiogenic properties of this compound in the tumor microenvironment. aacrjournals.org Other studies have also indicated that this compound effectively decreased the density of tumor lymphatic vessels in mouse cancer models. nih.gov

Anti-angiogenic Effects In Vivo

In addition to its effects on lymphangiogenesis, this compound also demonstrates anti-angiogenic effects in vivo. aacrjournals.orgaacrjournals.org In the FGF2-induced sponge implantation model, this compound at 100 mg/kg/d significantly reduced hemoglobin content, an indicator of angiogenesis, by about 50%. aacrjournals.org This suggests that this compound efficiently abrogates angiogenesis induced by FGF2 in vivo. aacrjournals.org The compound's moderate activity on VEGFR-2, in addition to its primary target VEGFR-3, may contribute to its effects on tumor angiogenesis. aacrjournals.orgnih.govaacrjournals.orgmedchemexpress.com Studies using the zebrafish embryonic angiogenesis model also showed that this compound impaired embryonic vasculogenesis. aacrjournals.orgselleckchem.com In the RIP1.Tag2 tumor model, a significant decrease in CD31-positive vessels, a marker for angiogenesis, was observed in this compound-treated mice compared to control mice. aacrjournals.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 71295845 uni.luuni-freiburg.de |

| VEGFC | 114630 ascopubs.org |

| VEGFD | 227534 |

| VEGFR-3 | 5785 |

| VEGFR-2 | 5950 |

| FGF2 | 8262 |

| CD31 | 944 |

| Podoplanin | 10308 |

| F4/80 | 124061 |

| Osteopontin | 4548 |

Table 3: this compound In Vitro Activity

| Target | IC50/Ki (nM) | Selectivity |

| VEGFR-3 TK activity | 20 aacrjournals.orgnih.govselleckchem.com | Highly selective vs. 107 receptors, enzymes, ion channels, and 65 kinases aacrjournals.orgnih.govmedchemexpress.com |

| VEGFR-3 autophosphorylation | 45 aacrjournals.orgnih.gov | - |

| Primary human lymphatic cell proliferation (VEGFC-induced) | ~20 aacrjournals.orgnih.govmedchemexpress.comselleckchem.com | - |

| Primary human lymphatic cell proliferation (VEGFD-induced) | ~20 aacrjournals.orgnih.govmedchemexpress.comselleckchem.com | - |

| VEGFR-2 TK activity | 235 selleckchem.com | VEGFR-3/VEGFR-2 ratio of about 10 aacrjournals.orgnih.govresearchgate.netmedchemexpress.com |

| VEGFR-2 autophosphorylation | ~280 selleckchem.com | - |

| VEGFR-1 TK activity | > 3000 selleckchem.com | Very little effect on VEGFR-1 selleckchem.com |

| VEGFR-1 autophosphorylation | ~1000 selleckchem.com | - |

| VEGFA-induced VEGFR-2 phosphorylation | 239 selleckchem.com | - |

| VEGFC-induced Erk phosphorylation | ~30 selleckchem.com | - |

Impairment of Embryonic Vasculogenesis (Zebrafish Model)

The in vivo activity of this compound was investigated in embryonic angiogenesis using transgenic zebrafish (Danio rerio) embryos that express green fluorescent protein (GFP) in the vascular system. aacrjournals.orgselleckchem.comaacrjournals.orgsmolecule.comselleckchem.com Treatment with this compound commenced at 24 hours post-fertilization (hpf), coinciding with the onset of blood flow. aacrjournals.orgaacrjournals.org Embryos treated with 3 µmol/L this compound for 24 hours displayed a reduced number of intersegmental vessels in the tail compared to control embryos. aacrjournals.orgaacrjournals.org At a higher concentration of 10 µmol/L, the formation of intersegmental vessels was largely inhibited. aacrjournals.orgaacrjournals.org These findings indicate that in this model, this compound effectively impaired embryonic vasculogenesis. aacrjournals.orgaacrjournals.org

Reduction of Tumor Angiogenesis

This compound has shown effects on tumor angiogenesis in preclinical models. Blocking VEGFR-3 signaling, which this compound does, has been reported to reduce vascular density in tumors. researchgate.net In a sponge implant mouse model, this compound effectively abrogated angiogenesis induced by FGF2. aacrjournals.orgselleckchem.comselleckchem.com While some studies suggest this compound can impair tumor angiogenesis aacrjournals.org, a study in a colorectal cancer liver metastasis model did not observe a reduction in angiogenic staining density following this compound treatment. mdpi.com This suggests the role of angiogenesis inhibition by this compound may vary depending on the specific tumor model.

Efficacy in Non-Oncological Disease Models

Amelioration of Diabetic Nephropathy (db/db mice)

This compound has demonstrated efficacy in the db/db mouse model, a model for type 2 diabetic nephropathy (DKD). researchgate.netresearchgate.netnih.govnih.govmdpi.compubcompare.ailarvol.comfrontiersin.org In studies where male C57BLKS/J db/db mice were treated with this compound, the compound ameliorated several key indicators of diabetic nephropathy. researchgate.netnih.gov Treatment with this compound ameliorated dyslipidemia, reduced albuminuria, and decreased lipid accumulation in the kidneys of these mice. researchgate.netnih.gov Furthermore, it reduced both systemic and renal inflammation in the db/db mice. researchgate.netnih.govnih.govmdpi.com this compound treatment also attenuated structural damage in the kidneys, including glomerulosclerosis and tubulointerstitial fibrosis. researchgate.netresearchgate.netmdpi.comnih.gov

Modulation of Renal Lymphangiogenesis and Inflammation in Diabetic Nephropathy

In the context of diabetic nephropathy in db/db mice, this compound was shown to inhibit renal lymphangiogenesis. researchgate.netnih.govnih.govmdpi.com This effect was mediated by the downregulation of VEGF-C and VEGFR-3 expression, evidenced by decreased expression of lymphatic markers such as LYVE-1 and podoplanin. researchgate.netnih.gov The inhibition of lymphatic growth by this compound was associated with a reduction in tubulointerstitial fibrosis and inflammation in the kidneys. researchgate.netnih.gov this compound effectively reduced renal inflammation, which was indicated by decreased chemokine expression and a reduction in the infiltration of pro-inflammatory M1 macrophages. researchgate.netnih.gov Additionally, treatment with this compound led to improvements in oxidative stress and apoptosis in the kidneys. researchgate.netnih.gov In vitro experiments using human kidney-2 (HK2) cells and RAW264.7 monocytes/macrophages, which are relevant to renal lymphangiogenesis and inflammation, showed that this compound counteracted palmitate-induced lipotoxicity. researchgate.netnih.govnih.govmdpi.com This counteraction involved suppressing the expression of VEGF-C, VEGFR-3, and LYVE-1, as well as inhibiting M1 macrophage polarization and oxidative stress. researchgate.netnih.govnih.govmdpi.com These findings suggest that this compound's ability to modulate lymphatic proliferation and inflammation in the kidneys contributes to its therapeutic effects in this model of diabetic nephropathy. researchgate.netnih.govnih.govmdpi.com

Immunomodulatory Effects of Sar131675 on the Tumor Microenvironment

Impact on Tumor-Associated Macrophages (TAMs)

TAMs are a major component of the TME and are known to contribute to tumor growth, angiogenesis, and metastasis. mdpi.comoatext.com SAR131675 has been shown to influence the presence and phenotype of TAMs within tumors. researchgate.netnih.gov

Reduction of TAM Infiltration and Aggregation

Studies using the 4T1 mammary carcinoma mouse model have shown that this compound treatment significantly reduces TAM infiltration and aggregation in tumors. aacrjournals.orgascopubs.orgresearchgate.netmedchemexpress.comnih.govaacrjournals.org In a murine model of colorectal cancer liver metastasis (CRLM), this compound treatment significantly reduced F4/80+ macrophages in liver tissues, particularly at later time points (day 22). mdpi.comnih.gov However, in the tumor environment itself within this CRLM model, this compound treatment did not significantly alter macrophage infiltration. mdpi.comnih.gov

Modulation of Macrophage Polarization (M1/M2 Phenotypes)

Macrophages exhibit plasticity and can polarize into different functional phenotypes, broadly classified as M1 (pro-inflammatory, anti-tumor) and M2 (anti-inflammatory, pro-tumor) phenotypes. oatext.comsci-hub.se The TME often favors the polarization of macrophages towards the immunosuppressive M2 phenotype. researchgate.netnih.govoatext.com

Research indicates that this compound can influence macrophage polarization. In the 4T1 mouse model, this compound treatment was able to increase the proportion of the immunocompetent M1-like population (F4/80low) in the tumor. researchgate.netnih.gov Conversely, it reduced the F4/80High populations in tumors, which are associated with an immuno-incompetent phenotype strongly expressing M2 markers. researchgate.netnih.gov This suggests that this compound may help rebalance (B12800153) the TAM population towards a more anti-tumoral M1-like phenotype. researchgate.netnih.gov

In a study investigating diabetic nephropathy, which also involves macrophage infiltration and polarization, this compound treatment reduced the enhanced expression of M1 phenotypes in stressed macrophage cell lines. nih.govresearchgate.net This highlights the context-dependent effects of this compound on macrophage polarization.

Expression and Role of VEGFR-3 on TAMs

VEGFR-3 expression has been observed on macrophages, including TAMs. ascopubs.orgmdpi.comresearchgate.netmedchemexpress.comaacrjournals.org Studies have shown that VEGFC and VEGFR3 expression is elevated in human colorectal cancer specimens, including on macrophages. mdpi.com Activation of VEGFR3 can result in immunosuppressive TAMs. mdpi.com Conversely, inhibition of VEGFR-3 has been shown to reduce TAM density and lead to TAMs expressing genes involved in a productive immune response. mdpi.com This suggests that the inhibitory effect of this compound on VEGFR-3 signaling on TAMs contributes to its modulation of their function and infiltration. mdpi.comresearchgate.netmedchemexpress.comaacrjournals.orgnih.gov

Effects on Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that accumulate in cancer and contribute significantly to immunosuppression within the TME and in peripheral lymphoid organs. researchgate.netmdpi.comnih.govfrontiersin.orgimrpress.com

Expression of VEGFR-3 on MDSCs

Similar to TAMs, MDSCs have also been shown to express VEGFR-3. researchgate.netnih.govnih.govscilit.com The ability of this compound to prevent the accumulation of MDSCs is linked to its inhibitory effect on VEGFR-3, which is expressed by these cells. researchgate.netnih.gov The exact mechanism by which VEGFR-3 inhibition impacts MDSCs is not fully clear and may vary among tumors, but it could involve direct action on MDSCs expressing VEGFR-3, leading to reduced infiltration or ablation of their immunosuppressive functions. mdpi.com

Influence on T-Cell Populations and Immune Response

Beyond changes in specific T-cell subsets, this compound treatment significantly impacted the ratio of myeloid cells to T cells. A comparison of the ratio of CD11b+ myeloid cells to CD3+ T cells indicated a significant decrease in this ratio in both the liver and tumor tissues of treated mice nih.gov. This reduction in the myeloid-to-T-cell ratio suggests a shift in the immune balance that favors an anti-tumor effect nih.gov.

Furthermore, this compound has been shown to prevent the accumulation of immunosuppressive myeloid-derived suppressor cells (MDSCs) in peripheral lymphoid organs and reduce the infiltration of tumor-associated macrophages (TAMs) within the tumor researchgate.net. These myeloid cell populations are known contributors to the immunosuppressive nature of the TME, and their reduction by this compound contributes to altering the immune composition and fostering a less immunosuppressive environment researchgate.netnih.govnih.gov. The changes in leukocyte subsets in the liver and tumor suggest that this compound treatment modifies the way myeloid cells interact with T-cell populations nih.gov.

The observed changes in immune cell populations, including the increase in certain T-cell subsets and the reduction in immunosuppressive myeloid cells, collectively indicate that this compound modulates the immune response within the tumor microenvironment nih.govnih.gov.

Observed Changes in Immune Cell Populations with this compound Treatment

| Immune Cell Population | Location (Murine Model) | Observed Change with this compound | Source |

| CD4+ T cells | Tumor tissue | Increased | nih.govnih.gov |

| CD3+ T cells | Tumor tissue | Increased | nih.govnih.gov |

| CD8+ PD1+ T cells | Tumor tissue | Increased | nih.gov |

| CD11b+ Myeloid cells : CD3+ T cells Ratio | Liver and Tumor | Significantly Decreased | nih.gov |

| MDSCs | Peripheral lymphoid organs | Accumulation Prevented | researchgate.net |

| TAMs | Tumor | Reduced infiltration | researchgate.net |

Modulation of Cytokine Expression in the Tumor Microenvironment

While direct evidence detailing the comprehensive impact of this compound on the expression levels of a wide array of cytokines within the tumor microenvironment is limited in the available information, its effects on key immunosuppressive cell populations suggest an indirect modulation of the cytokine milieu.

Myeloid-derived suppressor cells (MDSCs), which are reduced by this compound treatment, are known producers of immunosuppressive factors and can suppress the production of cytokines like interferon-gamma (IFN-γ) by T lymphocytes researchgate.net. By reducing the presence of MDSCs, this compound has the potential to alleviate this suppression, thereby indirectly influencing the cytokine balance in the TME and potentially restoring or enhancing the capacity of T cells to produce effector cytokines like IFN-γ researchgate.net.

Translational Research and Development Landscape of Sar131675

Preclinical Development Status

During its preclinical development, SAR131675 demonstrated promising findings as a potent and selective VEGFR-3 inhibitor. medchemexpress.comapexbt.comresearchgate.net It showed significant inhibitory effects on VEGFR-3 tyrosine kinase activity and autophosphorylation in cellular assays. medchemexpress.comapexbt.com Specifically, this compound inhibited VEGFR-3 tyrosine kinase activity with an IC₅₀ of 23 nM and a Kᵢ of 12 nM in cell-free assays. apexbt.comselleckchem.comselleckchem.com In HEK cells, it inhibited VEGFR-3 autophosphorylation with IC₅₀ values ranging from 30 nM to 50 nM. apexbt.com

This compound exhibited high selectivity for VEGFR-3 compared to VEGFR-1 and VEGFR-2, with IC₅₀ values greater than 3 µM and 235 nM, respectively. apexbt.comselleckchem.comselleckchem.com Its selectivity extended to a broad panel of other kinases, enzymes, receptors, and ion channels, showing little to no inhibitory effect. apexbt.comselleckchem.comselleckchem.com

In preclinical mouse models, this compound demonstrated potent antitumoral effects in various orthotopic and syngeneic models, including mammary 4T1 carcinoma and RIP1-Tag2 tumors. medchemexpress.comapexbt.comselleckchem.com It was observed to reduce lymph node invasion and lung metastasis, indicating its antilymphangiogenic activity in vivo. medchemexpress.com this compound treatment significantly reduced tumor volume in 4T1 mammary carcinoma models and decreased the number of angiogenic islets in pancreatic tumors in the RIP1-Tag2 model. apexbt.comselleckchem.comsmolecule.com It also reduced tumor-associated macrophage infiltration and altered the immune landscape within tumors. medchemexpress.comsmolecule.comresearchgate.net this compound dose-dependently inhibited the proliferation of primary human lymphatic cells induced by the VEGFR-3 ligands VEGF-C and VEGF-D, with an IC₅₀ of approximately 20 nM. medchemexpress.comapexbt.comselleckchem.com It also inhibited migration induced by VEGF-A or VEGF-C in HLMVEC cells. apexbt.com

Identification of Adverse Metabolic Effects Leading to Development Termination

Despite the promising preclinical results, the development of this compound was terminated during the preclinical phase due to the identification of adverse metabolic effects. nih.govmedchemexpress.comapexbt.comresearchgate.net The specific nature of these adverse metabolic effects is not detailed in the provided search results, but they were significant enough to halt further development. nih.govmedchemexpress.comapexbt.comresearchgate.net

Development of Successor Compounds (e.g., EVT801)

Following the termination of this compound development, substantial medicinal chemistry efforts were undertaken to identify a successor compound that would retain the desired efficacy and selectivity profile but without the problematic adverse metabolic effects. nih.gov These efforts led to the identification and development of EVT801. nih.gov EVT801 is also a small-molecule inhibitor targeting VEGFR3. kaziatherapeutics.comedisongroup.com

Comparative Analysis of Efficacy and Selectivity of Successor Compounds

EVT801 was developed with the aim of showing the same efficacy and selectivity as this compound but without the adverse effects that led to this compound's termination. nih.gov Preclinical studies confirmed EVT801 as a potent and selective inhibitor of VEGFR3, with activity in the low nanomolar range. biospace.com EVT801 has an IC₅₀ of 11 nM for VEGFR-3. selleckchem.commedchemexpress.com It was shown to be more active than pazopanib (B1684535) and sorafenib (B1663141) in tumor models. biospace.comresearchgate.net

A notable difference highlighted is that while both EVT801 and IMC-3C5 (another anti-VEGFR-3 agent) can inhibit VEGFR-3 homodimers, only EVT801 is capable of inhibiting VEGFR-3:VEGFR-2 heterodimers. nih.govresearchgate.net EVT801 demonstrated superior selectivity and toxicity profiles compared to other VEGFR-3 tyrosine kinase inhibitors like sorafenib and pazopanib. researchgate.netnih.gov

A comparative look at the in vitro inhibitory activity against VEGFRs for this compound and EVT801 based on the search results:

| Compound | VEGFR-1 IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | VEGFR-3 IC₅₀ (nM) | VEGFR-3 Kᵢ (nM) |

| This compound | >3000 selleckchem.comselleckchem.comsmolecule.com | 235-280 apexbt.comselleckchem.comselleckchem.com | 20-23 medchemexpress.comapexbt.comselleckchem.comselleckchem.comsmolecule.comtargetmol.com | 12 apexbt.comselleckchem.comselleckchem.com |

| EVT801 | Not specified | 155 (VEGF-A induced proliferation) nih.gov | 11-15 (VEGF-C/D induced proliferation/autophosphorylation) nih.govmedchemexpress.com | Not specified |

EVT801 suppressed VEGF-C-induced human endothelial cell proliferation in vitro and tumor (lymph)angiogenesis in different tumor mouse models. nih.govresearchgate.netnih.gov

Investigation of Combination Therapies with Immunotherapy

Preclinical data for EVT801 has provided evidence of synergy with immuno-oncology agents. kaziatherapeutics.comkscope.io In carcinoma mouse models, the combination of EVT801 with immune checkpoint therapy (ICT) yielded superior outcomes compared to either single treatment. nih.govresearchgate.netnih.gov EVT801's mechanism of action is hypothesized to involve inhibiting VEGFR3-positive tumor blood vessel formation, leading to vessel normalization, reduced hypoxia, and improved CD8 T-cell infiltration, thereby increasing the antitumor effects of immune checkpoint inhibitors. kaziatherapeutics.comresearchgate.netnih.govkaziatherapeutics.com Studies with this compound had previously shown effects on the tumor microenvironment, reducing immunosuppressive cell populations like myeloid-derived suppressor cells (MDSCs). nih.govresearchgate.netsmolecule.comresearchgate.netnih.govkaziatherapeutics.com EVT801 also reduced MDSCs and immunosuppressive cytokines. nih.govresearchgate.netnih.gov

Potential as a Research Tool and Chemical Probe

Despite its termination for therapeutic development, this compound holds potential as a research tool and chemical probe due to its potent and selective inhibition of VEGFR-3. medchemexpress.comapexbt.comtargetmol.combioscience.co.uk Its well-characterized activity and selectivity profile make it valuable for studying the role of VEGFR-3 in various biological processes, including lymphangiogenesis and tumor biology. mdpi.commedchemexpress.comapexbt.comsmolecule.com

Applications in Click Chemistry Reagents

This compound is described as a click chemistry reagent. medchemexpress.comtargetmol.combioscience.co.ukmedchemexpress.comglpbio.com It contains an Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing Azide groups. medchemexpress.comtargetmol.combioscience.co.ukmedchemexpress.com This property makes this compound useful for various research applications, such as labeling or conjugating molecules to study VEGFR-3 or related pathways. medchemexpress.com

Biomarker Identification and Prognostic Implications

Identifying biomarkers associated with the activity and effects of this compound can provide insights into disease progression and potentially predict therapeutic outcomes. Research has focused on several markers, including VEGFR-3 expression, hypoxia markers, and immune cell infiltration, in both oncological and non-oncological contexts.

VEGFR-3 Expression as a Potential Biomarker

VEGFR-3 is a key target of this compound, and its expression has been investigated as a potential biomarker. VEGFR-3 is activated by its ligands, VEGFC and VEGFD, and is commonly expressed on lymphatic endothelial cells aacrjournals.org. In malignant tumors, VEGFR-3 expression can also be found on vascular endothelial cells and tumor-infiltrating stromal cells, particularly on angiogenic sprouts aacrjournals.org. Elevated expression of VEGFC and VEGFR-3 has been observed in human colorectal cancer specimens nih.gov.

Studies using this compound have examined its effect on VEGFR-3 expression in tumor and surrounding tissues. In a murine model of colorectal cancer liver metastasis, VEGFR-3 was expressed on vascular structures, tumor cells, and infiltrating immune cells. Tumor VEGFR-3 positivity was high at early time points but decreased over time in both control and this compound-treated groups. However, this compound treatment did not significantly alter VEGFR-3 expression compared to controls at each time point in either tumor or liver parenchyma nih.gov.

While this compound is a selective inhibitor of VEGFR-3 activity, the expression level of the receptor itself may not always serve as a direct predictive biomarker of treatment response to this compound based on these findings. However, VEGFR-3 expression on specific cell populations, such as tumor-associated macrophages (TAMs), which are known to express VEGFR-3, might be relevant aacrjournals.orgresearchgate.net. This compound has been shown to reduce TAM infiltration in tumors aacrjournals.orgresearchgate.net.

Hypoxia Markers (e.g., CAIX) and Immune Cell Infiltration (e.g., CD8) as Biomarkers

The tumor microenvironment, including hypoxia and immune cell infiltration, plays a significant role in cancer progression and response to therapy aacrjournals.org. Hypoxia, a hallmark of reduced perfusion in the presence of antiangiogenics, is considered a poor prognostic marker in several cancer types aacrjournals.org. Carbonic anhydrase IX (CAIX) is an enzyme upregulated by hypoxia-inducible factor 1 (HIF-1) and serves as an endogenous biomarker for chronic hypoxia unideb.huresearchgate.net.

Immune cell infiltration, particularly of CD8+ T cells, is crucial for antitumor immunity aacrjournals.org. Studies have investigated the relationship between hypoxia markers like CAIX and immune cell infiltration, such as CD8+ T cells, in various cancers unideb.hunih.govnih.gov. Research indicates that tumor areas with CAIX expression can potentially hinder CD8+ T-lymphocyte infiltration unideb.hu. A negative association between CD8+ T-cell infiltration and CAIX expression has been observed in clear cell ovarian cancer, suggesting that hypoxia may contribute to immune exclusion nih.gov.

While this compound's primary mechanism involves VEGFR-3 inhibition and its impact on lymphangiogenesis and myeloid-derived suppressor cells (MDSCs) and TAMs nih.govmdpi.com, its effects on the broader tumor microenvironment, including hypoxia and CD8+ T-cell infiltration, have also been explored, particularly in the context of combination therapies aacrjournals.org. A related selective VEGFR-3 inhibitor, EVT801, showed a decrease in tumor hypoxia and an increase in CD8+ T-cell infiltration in certain mouse models aacrjournals.org. Although this compound development was terminated, studies with related compounds highlight the potential interplay between VEGFR-3 inhibition and the hypoxic immune microenvironment aacrjournals.org.

This compound has been shown to reduce immunosuppressive cell populations, such as MDSCs and TAMs, which could indirectly influence the infiltration and activity of effector T cells like CD8+ T cells nih.govmdpi.com. In a mouse model, this compound treatment reduced MDSCs in lymphoid organs and TAMs in tumors, while increasing the proportion of immunocompetent M1-like macrophages within the tumor mdpi.com. This modulation of the immune landscape suggests that markers of immune cell populations could potentially serve as biomarkers of this compound's effect on the tumor microenvironment.

Circulating Biomarkers in Non-Oncological Diseases (e.g., Diabetic Nephropathy, Pregnancy-Induced Hypertension)

Beyond oncology, this compound has been investigated in non-oncological diseases where lymphangiogenesis or VEGFR-3 signaling plays a role, such as diabetic nephropathy researchgate.netnih.gov. In these contexts, circulating biomarkers could be valuable for monitoring disease activity and treatment response.

In diabetic nephropathy, chronic inflammation-induced lymphangiogenesis contributes to disease progression researchgate.netnih.gov. This compound has shown promise in ameliorating diabetic nephropathy in mouse models by inhibiting renal lymphangiogenesis researchgate.netnih.gov. Studies in this area have examined various markers related to renal function, inflammation, and lymphangiogenesis. For instance, this compound treatment in diabetic mice reduced albuminuria, dyslipidemia, and inflammation markers like monocyte chemoattractant protein-1 and tumor necrosis factor-α nih.gov. It also decreased the expression of VEGF-C, VEGFR-3, and LYVE-1 in kidney cells, indicating reduced lymphatic growth researchgate.netnih.gov. These markers, particularly those reflecting inflammation and lymphatic activity, could serve as circulating biomarkers in the context of this compound treatment for diabetic nephropathy.

In pregnancy-induced hypertension (PIH), endothelial dysfunction is considered a likely pathogenic mechanism nih.gov. While this compound's direct role in PIH biomarkers is not extensively documented in the provided search results, studies on PIH have identified several circulating markers of endothelial disturbance. These include von Willebrand factor (vWf), E-selectin, and soluble thrombomodulin, all of which are elevated in PIH nih.gov. Soluble thrombomodulin, in particular, has been identified as an independent predictor of PIH nih.gov. Additionally, imbalances in angiogenic factors like sFlt-1 and PlGF, which are related to the VEGF pathway, are associated with pre-eclampsia, a severe form of PIH, and the sFlt-1:PlGF ratio is considered a strong short-term predictor mdpi.com. Although this compound targets VEGFR-3, which is primarily involved in lymphangiogenesis, the broader context of vascular dysfunction in conditions like PIH suggests that circulating markers of endothelial health and angiogenic balance could be relevant biomarkers to consider if this compound or similar VEGFR-3 inhibitors were explored for such conditions. A study found reduced circulating VEGFR-3 levels in patients with PIH, specifically in those with pre-eclampsia, and decreased VEGFR-3 was associated with adverse clinical outcomes researchgate.net. This suggests circulating VEGFR-3 itself could be a relevant biomarker in PIH.

Circulating biomarkers offer advantages such as ease of access and potential for dynamic monitoring nih.govexplorationpub.com. Research into circulating biomarkers for cancer and other diseases is ongoing, with various markers including immune cells, soluble factors, and tumor-derived components being investigated nih.govexplorationpub.com.

Comparative Analysis with Other Vegfr Inhibitors

Distinction from Multi-Kinase Inhibitors (e.g., Sunitinib (B231), Sorafenib (B1663141), Axitinib, Pazopanib)

SAR131675 stands apart from several other clinically approved tyrosine kinase inhibitors (TKIs), such as Sunitinib, Sorafenib, Axitinib, and Pazopanib (B1684535), primarily due to its high selectivity for VEGFR-3 nih.govtargetmol.comsmolecule.commdpi.com. Multi-kinase inhibitors, as their name suggests, target a broader range of kinases in addition to VEGFRs. For instance, Sunitinib inhibits VEGFR1, VEGFR2, and VEGFR3, as well as platelet-derived growth factor receptors (PDGFRα and PDGFRβ), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET) mims.comwikidata.orgguidetopharmacology.org. Similarly, Sorafenib is a multikinase inhibitor that blocks VEGFR-1, VEGFR-2, and VEGFR-3, along with PDGFR-β and intracellular RAF kinases wikipedia.orgguidetopharmacology.orgmims.com. Axitinib inhibits VEGFR-1, VEGFR-2, and VEGFR-3, as well as PDGFR and cKIT wikipedia.orgmims.comguidetopharmacology.orgmybiosource.com. Pazopanib inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, FGFR-1 and -3, cKIT, and other kinases wikipedia.orgmims.comnih.govguidetopharmacology.org. This broader targeting profile of multi-kinase inhibitors can lead to both desired therapeutic effects and off-target toxicities mdpi.com. In contrast, this compound was found to be highly selective for VEGFR-3 when tested against a large panel of receptors, enzymes, ion channels, and kinases nih.govtargetmol.com. While it showed moderate activity against VEGFR-2, its selectivity for VEGFR-3 was approximately 10-fold higher than for VEGFR-2, and it had very little effect on VEGFR-1 nih.govsmolecule.comapexbt.com. This focused specificity represents a key distinction from the broader-spectrum TKIs.

Advantages of High VEGFR-3 Specificity

The high specificity of this compound for VEGFR-3 offers distinct advantages, particularly in targeting lymphangiogenesis and its associated pathological processes nih.govtargetmol.commdpi.com. VEGFR-3 is primarily known for its critical role in the development and maintenance of lymphatic vessels (lymphangiogenesis) mdpi.com. Aberrant lymphangiogenesis is frequently observed in various cancers and contributes to tumor growth and metastasis through the lymphatic system nih.govmdpi.com. By selectively inhibiting VEGFR-3, this compound can effectively suppress lymphangiogenesis and lymphatic metastasis nih.govmdpi.com. Data has shown that this compound dose-dependently inhibited the proliferation of primary human lymphatic cells induced by the VEGFR-3 ligands VEGFC and VEGFD nih.govsmolecule.commedchemexpress.com. In preclinical models, this compound demonstrated potent antitumoral effects and significantly reduced lymph node invasion and lung metastasis, highlighting its antilymphangiogenic activity in vivo nih.govtargetmol.com. This targeted approach minimizes potential off-target effects associated with inhibiting multiple kinases, which can be a limitation of broader-spectrum TKIs mdpi.com. The high specificity of this compound suggests a more precise intervention in VEGFR-3-driven pathologies.

Data Table: In Vitro Activity of this compound

| Target | IC50 (nM) | Ki (nM) | Selectivity Ratio (VEGFR-3/Target) |

| VEGFR-3 TK activity | 20-23 | 12 | - |

| VEGFR-3 autophosphorylation | 45-50 | - | - |

| Primary human lymphatic cell proliferation (VEGFC/D-induced) | ~20 | - | - |

| VEGFR-2 TK activity | 235-280 | - | ~10 |

| VEGFR-1 TK activity | >3000 | - | >150 |

| Panel of 65 kinases, 107 non-kinase enzymes and receptors, 21 ion channels | No inhibition | - | High selectivity |

Note: Data compiled from various sources nih.govtargetmol.comsmolecule.comapexbt.commedchemexpress.com. IC50 and Ki values may vary slightly between studies.

Future Research Directions for Sar131675 and Vegfr 3 Targeted Therapies

Elucidating Undiscovered Molecular Mechanisms of Action

While SAR131675 is known to selectively inhibit VEGFR-3 tyrosine kinase activity, leading to suppressed lymphangiogenesis and reduced immunosuppressive cell populations, a complete understanding of its molecular mechanisms is still evolving. This compound inhibits VEGFR-3 tyrosine kinase activity and autophosphorylation in HEK cells. researchgate.net It is highly selective for VEGFR-3 compared to VEGFR-1 and VEGFR-2, as well as a broad panel of other kinases, receptors, enzymes, and ion channels. researchgate.netapexbt.comselleckchem.com It inhibits the survival of human lymphatic cells induced by VEGF-C and VEGF-D. apexbt.comselleckchem.com this compound also inhibits VEGF-C-induced ERK phosphorylation. selleckchem.com

Further studies are needed to fully elucidate the role of tyrosine kinase inhibitors like this compound in cellular processes. researchgate.net Research suggests that this compound's cytotoxicity in human umbilical vein endothelial cells (HUVECs) is linked to the mitochondria apoptotic pathway, involving mitochondrial dysfunction, ROS generation, and modulation of Bcl-2, Bax, cytochrome c, and caspase-3. researchgate.net In ovarian cancer cells, this compound suppressed VEGF-CS-induced proliferation, colony formation, and migration, increased cell cycle arrest, and promoted apoptosis by inhibiting the phosphorylation of VEGFR-3 and its downstream effectors ERK1/2 and AKT. researchgate.net

Investigating the mechanisms involved in tumor inhibition by this compound could involve using VEGFR3-deleted tumor cells or VEGF-C inhibitors. mdpi.comnih.gov This could help to delineate the precise pathways through which VEGFR3 inhibition exerts its anti-tumor effects. mdpi.com

Strategies to Overcome Preclinical Development Challenges

The preclinical development of this compound was discontinued (B1498344) due to adverse metabolic effects. apexbt.comnih.govresearchgate.netresearchgate.net This highlights a key challenge in developing VEGFR-3 inhibitors. Substantial medicinal chemistry efforts were undertaken to identify compounds with similar efficacy and selectivity to this compound but without these adverse effects, leading to the development of EVT801. nih.gov

Future strategies to overcome such preclinical challenges could involve further medicinal chemistry optimization to improve the metabolic profile of VEGFR-3 inhibitors. Understanding the specific metabolic pathways affected by this compound could guide the design of new compounds with reduced off-target metabolic liabilities. Additionally, exploring alternative delivery methods or formulations might help mitigate systemic adverse effects.

Continued Investigation of Combination Therapies, particularly with Immunotherapy

Combining VEGFR-3 targeted therapies with other treatment modalities, especially immunotherapy, is a promising area of research. This compound has been shown to modulate the tumor microenvironment (TME) by reducing lymphangiogenesis and decreasing immunosuppressive cell populations, which can lead to reduced tumor growth and metastasis. nih.govresearchgate.netresearchgate.net

This compound treatment has demonstrated the ability to rebalance (B12800153) the TME towards an antitumor immune response by reducing immunosuppressive myeloid-derived cells and increasing CD3+ T cells, particularly CD4+ T cells. nih.govmdpi.com It reduced myeloid-derived suppressor cells (MDSCs) in lymphoid organs and tumors and increased the proportion of "M1-like" macrophages in tumors. researchgate.netmdpi.com This suggests that specific inhibition of the VEGFR-3 axis can lead to a reduction in myeloid immunosuppressive cells and an improvement in the immune response. mdpi.com

The results suggest that VEGFR-3 specific inhibition may be used in combination with other treatments, including tumor resection and/or immunotherapies. nih.gov Combining immunotherapy with conventional therapy can increase the risk of toxicities and drug interactions, making the identification of optimal combinations and dosing regimens challenging. mdpi.com However, novel approaches that can enhance the effectiveness of immunotherapies are crucial for various patient groups. mdpi.com Small molecule inhibitors like this compound, which can reprogram the TME and tumor-associated macrophages (TAMs), offer potential for combination with other therapies to achieve synergistic effects and enhance anti-tumor activity. mdpi.comsmolecule.com

Exploring Novel Therapeutic Applications beyond Oncology (e.g., Inflammatory Bowel Disease)

Beyond its role in cancer, VEGFR-3 signaling and lymphangiogenesis are involved in other pathological conditions, suggesting potential therapeutic applications for this compound or similar inhibitors in non-oncology settings. This compound has been shown to be effective in treating inflammatory bowel disease (IBD) in preclinical models. biosynth.com

In experimental colitis, the VEGF-C/VEGFR3 pathway is required for lymphangiogenesis. nih.gov Blocking the activation of VEGFR3 with this compound significantly inhibited both basal and VEGF-C- or VEGF156-induced proliferation, migration, and tube formation in human intestinal lymphatic endothelial cells (HILECs) from both normal and IBD mucosa. nih.gov This indicates that VEGFR3 activation is necessary for these biological functions in the context of IBD. nih.gov Systemic delivery of VEGF-C significantly improved experimental colitis clinically and histologically. nih.gov this compound treatment also ameliorated diabetic nephropathy in db/db mice by suppressing renal lymphangiogenesis and macrophage polarization under lipotoxic conditions, reducing systemic and renal inflammation, lipid accumulation, and albuminuria. mdpi.comresearchgate.netnih.gov